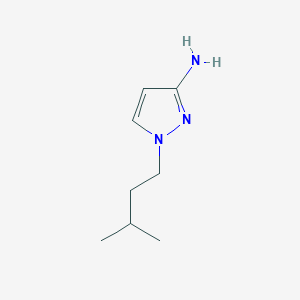

1-(3-methylbutyl)-1H-pyrazol-3-amine

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound bears the official International Union of Pure and Applied Chemistry name 1-(3-methylbutyl)pyrazol-3-amine, reflecting its structural composition and substitution pattern. The molecule possesses the molecular formula C8H15N3, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms within its framework.

The Chemical Abstracts Service registry number provides unique identification within chemical databases, while the compound maintains several synonymous designations including 1-isopentyl-1H-pyrazol-3-amine and 1-(3-methylbutyl)pyrazol-3-amine. The systematic nomenclature clearly delineates the positioning of functional groups, with the amino group located at the 3-position of the pyrazole ring and the 3-methylbutyl substituent attached to the 1-position nitrogen atom. The InChI identifier InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3,(H2,9,10) provides comprehensive structural encoding for computational applications.

The molecular weight of 153.22 grams per mole establishes the compound within the range typical for small heterocyclic molecules suitable for pharmaceutical applications. The InChIKey BTTKVSKNKAZIDZ-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string, facilitating database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation CC(C)CCN1C=CC(=N1)N encodes the connectivity and hydrogen count in a format suitable for computational processing.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted pyrazole systems, with the five-membered heterocyclic ring maintaining planarity while the alkyl substituents adopt flexible conformations. The pyrazole ring structure contains two nitrogen atoms at positions 1 and 2, creating an aromatic system with delocalized electron density across the ring framework. The amino group at position 3 introduces additional electronic effects through resonance interactions with the heterocyclic system.

Conformational flexibility primarily originates from the 3-methylbutyl side chain attached to the nitrogen atom at position 1, allowing rotation around the carbon-nitrogen bond and subsequent carbon-carbon bonds within the alkyl chain. The branched nature of the 3-methylbutyl group, featuring a methyl branch at the third carbon atom, creates steric considerations that influence preferred conformations. Computational studies on related pyrazole derivatives suggest that the amino group can adopt various orientations relative to the ring plane, influenced by intramolecular hydrogen bonding and electronic effects.

The planarity of the pyrazole ring system facilitates conjugation between the amino group and the heterocyclic framework, potentially affecting the electronic distribution and chemical reactivity. The nitrogen atoms within the ring contribute to the overall polarity of the molecule and provide sites for potential hydrogen bonding interactions. The three-dimensional arrangement of atoms creates distinct regions of electrostatic potential, with the amino group and ring nitrogens presenting electron-rich areas suitable for intermolecular interactions.

Density functional theory calculations on similar pyrazole systems indicate that the preferred conformations often involve minimization of steric clashes between substituents while maximizing favorable electronic interactions. The 3-methylbutyl chain can adopt extended or folded conformations depending on the molecular environment and intermolecular forces present in different phases. Vibrational analysis reveals characteristic frequencies associated with ring breathing modes, carbon-hydrogen stretching, and amino group deformations.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of proton and carbon environments within the molecule. Related pyrazole derivatives exhibit characteristic proton nuclear magnetic resonance patterns that can be extrapolated to understand the spectroscopic behavior of this compound. The pyrazole ring protons typically appear in the aromatic region, with the proton at position 5 showing characteristic coupling patterns with the adjacent nitrogen atoms.

The amino group protons generally manifest as broad signals due to rapid exchange with solvent molecules and potential tautomeric equilibria. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the pyrazole ring carbons, with the carbon bearing the amino group typically appearing at chemical shifts around 160-170 parts per million due to electron donation from the nitrogen substituent. The aliphatic carbons of the 3-methylbutyl chain exhibit signals in the expected aliphatic region, with the branched methyl groups showing characteristic upfield shifts.

Infrared spectroscopy of pyrazole derivatives demonstrates characteristic absorption bands that provide fingerprint identification of functional groups. The amino group stretching frequencies typically appear in the 3300-3500 wavenumber region, often showing multiple bands due to symmetric and asymmetric stretching modes. The pyrazole ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 wavenumber region. Aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs at lower frequencies.

Mass spectrometry analysis would be expected to show a molecular ion peak at mass-to-charge ratio 153, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the 3-methylbutyl chain and characteristic pyrazole ring fragmentations. Collision-induced dissociation studies on related compounds suggest that the amino group and alkyl substituents represent common neutral loss pathways.

Crystallographic Studies and X-Ray Diffraction Patterns

Crystallographic analysis of pyrazole derivatives provides detailed three-dimensional structural information and insights into intermolecular packing arrangements. While specific crystallographic data for this compound may not be readily available, studies on related aminopyrazole compounds offer valuable structural insights. Crystal structures of similar molecules typically reveal hydrogen bonding networks involving the amino group and ring nitrogen atoms.

The amino group at position 3 serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that influence crystal packing. The nitrogen atoms within the pyrazole ring can participate in hydrogen bonding as acceptors, creating extended networks of intermolecular contacts. The 3-methylbutyl substituent contributes to the overall crystal packing through van der Waals interactions and steric effects that determine molecular orientation within the unit cell.

Diffraction patterns from aminopyrazole crystals typically show systematic absences that reflect the space group symmetry and unit cell parameters. The positioning of electron density maxima corresponds to atomic positions, with the nitrogen and carbon atoms clearly distinguishable through their scattering factors. Bond lengths and angles derived from crystallographic refinement provide precise geometric parameters for comparison with computational predictions.

Temperature factor analysis reveals the relative mobility of different molecular regions, with the alkyl chain typically showing higher thermal motion compared to the rigid pyrazole ring. The crystal packing often involves layers or channels that accommodate the branched alkyl substituents while maintaining optimal intermolecular contacts. Powder diffraction patterns serve as fingerprints for phase identification and polymorphic analysis.

Computational Modeling of Electronic Structure

Computational studies employing density functional theory methods provide detailed insights into the electronic structure and properties of this compound. Calculations using functionals such as B3LYP with appropriate basis sets reveal the distribution of electron density throughout the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates the frontier electron properties that govern chemical reactivity and electronic transitions.

The amino group at position 3 significantly influences the electronic structure through electron donation into the pyrazole ring system. Computational analysis reveals that the nitrogen atoms within the ring carry partial negative charges, while the carbon atoms show varying degrees of positive character depending on their position relative to the electron-donating amino group. Natural bond orbital analysis provides insights into the hybridization states and bond polarities throughout the molecule.

Molecular electrostatic potential mapping reveals regions of positive and negative charge distribution, with the amino group and ring nitrogens typically showing negative potential surfaces suitable for electrophilic interactions. The alkyl substituent creates regions of relatively neutral electrostatic potential, contributing primarily through steric and van der Waals effects. Vibrational frequency calculations at the density functional theory level predict infrared and Raman spectra that can be compared with experimental observations.

Global reactivity descriptors including chemical hardness, softness, and electrophilicity index provide quantitative measures of chemical reactivity. The energy gap between frontier molecular orbitals correlates with kinetic stability and electronic excitation properties. Atomic charges calculated through various population analysis methods reveal the charge distribution patterns that influence intermolecular interactions and chemical behavior.

Eigenschaften

IUPAC Name |

1-(3-methylbutyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTKVSKNKAZIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Methylbutyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The pyrazole ring structure is known for its versatility in pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to compile and synthesize available research findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₇H₁₄N₄ and a molecular weight of 154.21 g/mol. Its structure consists of a pyrazole ring substituted with a 3-methylbutyl group at the first position and an amine at the third position.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its effects on different biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory Properties : Research indicates that compounds with a pyrazole core can inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : Some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways associated with tumor growth.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Anticancer Activity : A study demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC₅₀ was determined to be approximately 25 µM after 48 hours of treatment.

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly decreased the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : The compound showed notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in disk diffusion assays, with zones of inhibition measuring up to 15 mm at higher concentrations.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrazole ring with a 3-methylbutyl substituent at the 1-position and an amine group at the 3-position. This configuration contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

- Anticancer Activity : Research indicates that 1-(3-methylbutyl)-1H-pyrazol-3-amine may act as an antagonist of androgen receptors (AR), which are critical in the development of prostate cancer. Compounds with similar structures have demonstrated significant tumor growth inhibition in preclinical models, making this compound a candidate for further investigation in cancer therapies.

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Biochemical Research

- Ligand Development : Due to its ability to bind effectively to biological targets, this compound is being investigated as a ligand in biochemical assays. Its binding affinity can be modified through structural variations, allowing for the development of more potent derivatives.

Material Science

- Synthesis of Novel Materials : The pyrazole moiety is known for contributing unique electronic properties, making it useful in the synthesis of new materials with specific optical or electronic characteristics. This application is particularly relevant in the development of organic semiconductors and sensors.

Case Studies and Research Findings

Numerous studies have evaluated the pharmacological profile and applications of this compound:

Selective Androgen Receptor Degraders (SARDs)

Research has shown that compounds similar to this compound can function as SARDs, promoting the degradation of AR and providing a novel approach to combat resistance in prostate cancer therapies. These findings highlight the potential of pyrazole derivatives in overcoming therapeutic challenges associated with traditional androgen receptor antagonists.

Structure-Activity Relationship (SAR)

Studies investigating SAR have revealed that modifications on the pyrazole ring significantly influence AR binding affinity and biological activity. Electron-withdrawing groups tend to enhance potency, while electron-donating groups may diminish it. This knowledge is crucial for designing more effective derivatives.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Physicochemical and Spectroscopic Data

Vorbereitungsmethoden

Direct Synthesis from Primary Amines and 1,3-Dicarbonyls

A recent method demonstrated by Kiselev et al. (2021) involves direct preparation of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF solvent at elevated temperatures (~85 °C) for 1.5 hours. This approach is notable for:

- Using the primary amine as the limiting reagent.

- Providing access to various N-substituted pyrazoles by varying the amine.

- Moderate yields (~38-44%) after chromatographic purification.

Example related to 3-methylbutyl substituent:

| Parameter | Details |

|---|---|

| Amine used | 3-methylbutan-2-amine (structurally similar) |

| 1,3-Diketone | 2,4-pentanedione |

| Reagent | O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | DMF |

| Temperature | 85 °C |

| Reaction time | 1.5 hours |

| Yield | 38-44% |

This method can be adapted to prepare this compound by selecting 3-methylbutan-1-amine or a structurally close isomer as the amine source, reacting with 1,3-dicarbonyl compounds to form the pyrazole ring with the amino group at position 3.

Stepwise Synthesis via Pyrazole Core Formation and Subsequent N-Alkylation

Another approach involves:

- Synthesizing 1H-pyrazol-3-amine or its derivatives via classical condensation of hydrazines with α,β-unsaturated ketones or diketones.

- N-alkylation at the N1 position using 3-methylbutyl halides or tosylates under basic conditions.

This method is supported by the general synthetic logic in pyrazole chemistry, though specific literature for this exact compound is sparse.

Cyclization Using Hydrazine Derivatives and α,β-Unsaturated Ketones

A related synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol with triethylamine at 85 °C for 12 hours. This reaction forms the pyrazole ring with an amino substituent at the 3-position and methyl at N1.

| Step | Conditions |

|---|---|

| Starting materials | α,β-unsaturated ketone + methylhydrazine sulfate |

| Solvent | Ethanol |

| Base | Triethylamine |

| Temperature | 85 °C |

| Reaction time | 12 hours |

| Workup | Extraction, washing, drying, chromatography |

| Yield | 38% |

This method demonstrates the feasibility of forming N-substituted pyrazol-3-amines via cyclization of hydrazines with α,β-unsaturated ketones under basic and heated conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct condensation of primary amines with 1,3-dicarbonyl compounds in the presence of O-(4-nitrobenzoyl)hydroxylamine is a modern, efficient route allowing rapid access to N-substituted pyrazoles including this compound analogues.

- Classical methods involving hydrazine derivatives and α,β-unsaturated ketones require longer reaction times and careful workup but are well-established and reliable.

- Multi-step synthetic routes using protected intermediates and cyclization agents like phosphorus oxychloride provide high purity products but involve more complex operations and potential yield loss.

- Purification typically involves aqueous washes, crystallization at controlled temperatures, and chromatographic techniques to isolate the target compound with high purity.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methylbutyl)-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

- Methodology :

- Multi-component reactions are commonly employed for pyrazole derivatives. Start with substituted phenyl hydrazines and carbonyl compounds, followed by alkylation with 3-methylbutyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃ or NaOH).

- Optimization parameters :

- Temperature : 60–80°C for alkylation steps to balance reactivity and byproduct formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency .

- Yield enhancement : Use continuous flow synthesis for scalability and reduced side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, pyrazole ring protons typically appear at δ 6.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, especially to resolve steric effects from the 3-methylbutyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and solvent interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density distributions and local kinetic-energy density to model reactivity in polar vs. nonpolar solvents .

- Solvent effect modeling : Use gradient expansions to simulate correlation energies in different dielectric environments .

- Validation : Compare computational results with experimental UV-Vis spectra and solvatochromic shifts .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodology :

- Structural-activity comparison : Create a substituent-effect table (see example below) to correlate functional groups with bioactivity :

- Assay standardization : Control variables (e.g., pH, temperature) in enzyme inhibition assays to isolate substituent effects .

Q. What reaction mechanisms dominate in the functionalization of this compound’s pyrazole ring?

- Methodology :

- Kinetic studies : Monitor intermediates via time-resolved NMR or LC-MS during oxidation (e.g., KMnO₄) or reduction (e.g., LiAlH₄) .

- Isotopic labeling : Use deuterated solvents to trace proton transfer steps in substitution reactions .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

- Methodology :

- Twinned data refinement : Apply SHELXL’s twin refinement tools to handle overlapping diffraction patterns caused by the bulky 3-methylbutyl group .

- Comparative analysis : Overlay DFT-optimized structures with X-ray results to identify torsional deviations >5° .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

- Root causes :

- Impurity in starting materials (e.g., 3-methylbutyl halides).

- Inconsistent temperature control during exothermic alkylation .

- Solutions :

- Purify reagents via distillation or column chromatography pre-reaction .

- Use automated reactors for precise temperature and mixing control .

Q. How do solvent choice and pH influence the stability of this compound in biological assays?

- Methodology :

- Stability testing : Conduct accelerated degradation studies in PBS (pH 7.4) vs. acidic buffers (pH 4.0) with HPLC monitoring .

- LogP determination : Measure partition coefficients to predict membrane permeability .

Key Takeaways

- Synthesis : Prioritize continuous flow methods for scalability and purity.

- Characterization : Combine crystallography (SHELX) and DFT to resolve structural ambiguities.

- Bioactivity : Use substituent-effect tables to rationalize conflicting data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.